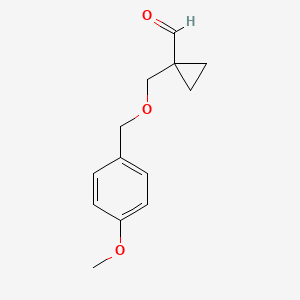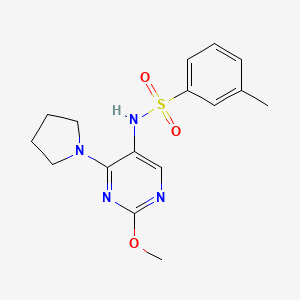
1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 738624-87-8 . It has a molecular weight of 220.27 and its IUPAC name is this compound . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) were not available in the sources I accessed.Aplicaciones Científicas De Investigación
Photoreduction of Cycloalkanecarbaldehydes
Research conducted by Funke and Cerfontain (1976) explored the photochemistry of cyclopropane- and cyclobutane-carbaldehyde. They found that the primary chemical process upon irradiation of these aldehydes is the abstraction of the solvent methine hydrogen by excited states of cyclopropanecarbaldehyde. This leads to the formation of various photoproducts, demonstrating the potential for photochemical applications of such compounds (Funke & Cerfontain, 1976).
Intramolecular Reactions and Cyclopropane Derivatives
Jones et al. (1991) studied the intramolecular cycloaddition of 2-indolylcarbenes and their precursors, leading to the formation of azirinopyrroloindoles. This research highlights the potential of using certain carbaldehydes in the synthesis of complex organic structures, like indolyl substituted cyclopropane derivatives (Jones et al., 1991).
Asymmetric Cyclopropanation
Kubiak et al. (2022) describe the rhodium-catalyzed enantioselective synthesis of 1-phenoxycyclopropane-1-carbaldehydes, showcasing the potential of cyclopropanecarbaldehydes in stereoselective transformations. This study demonstrates the feasibility of using oxygen donor groups in enantioselective transformations (Kubiak et al., 2022).
Oxidative Benzoin Reactions
The work of Castells et al. (1982) involved the synthesis of esters from aldehydes, using aromatic nitrocompounds as oxidizing agents. This study contributes to the understanding of aldehyde reactions in the presence of various by-products, which may be relevant for cyclopropanecarbaldehydes (Castells et al., 1982).
Formation and Reactions of Carbenes
Research by Smith and Stevens (1979) looked into the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene, shedding light on the reactivity of such carbenes, which can have implications for the study of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde (Smith & Stevens, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methoxymethyl]cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRVZEBYVKAWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)
![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)


![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)

![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)

![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)
![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)
